NBD-14189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

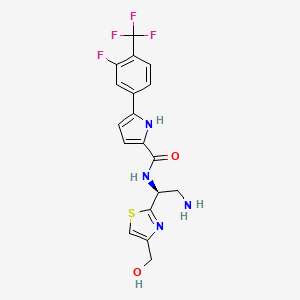

C18H16F4N4O2S |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C18H16F4N4O2S/c19-12-5-9(1-2-11(12)18(20,21)22)13-3-4-14(25-13)16(28)26-15(6-23)17-24-10(7-27)8-29-17/h1-5,8,15,25,27H,6-7,23H2,(H,26,28)/t15-/m0/s1 |

InChI Key |

ZKOITYDZLQYLNI-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC=C(N2)C(=O)N[C@@H](CN)C3=NC(=CS3)CO)F)C(F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(N2)C(=O)NC(CN)C3=NC(=CS3)CO)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NBD-14189

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-14189 is a novel small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual mechanism of action. It functions as both an entry inhibitor by targeting the gp120 envelope glycoprotein (B1211001) and as a reverse transcriptase (RT) inhibitor. This dual functionality presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, binding interactions, and in vitro and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Introduction

The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued development of novel and effective antiretroviral agents. HIV-1 entry into host cells and the reverse transcription of its RNA genome are critical steps in the viral life cycle and represent key targets for therapeutic intervention. This compound has emerged as a potent anti-HIV-1 agent with a distinctive dual inhibitory capacity, targeting both of these essential processes.[1][2][3] This guide delves into the intricate molecular mechanisms that underpin the antiviral activity of this compound.

Dual Mechanism of Action

This compound exerts its anti-HIV-1 effects through a two-pronged attack on the virus:

-

Inhibition of Viral Entry: this compound acts as a gp120 antagonist.[1] The HIV-1 envelope glycoprotein gp120 is crucial for the virus's attachment to the host cell's CD4 receptor, a primary step in viral entry. By binding to gp120, this compound is thought to induce conformational changes that prevent its interaction with the CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the host cell.

-

Inhibition of Reverse Transcriptase: In addition to its role as an entry inhibitor, this compound directly inhibits the enzymatic activity of HIV-1 Reverse Transcriptase (RT).[1][2] This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a process essential for the integration of the viral genetic material into the host cell's genome. This compound's inhibition of RT provides a second, independent mechanism to halt viral replication.

The following diagram illustrates the dual mechanism of action of this compound in the context of the HIV-1 life cycle.

Caption: Dual inhibitory mechanism of this compound targeting HIV-1 entry and reverse transcription.

Molecular Interactions

Interaction with gp120

While the precise binding site of this compound on gp120 has not been fully elucidated in the provided search results, its classification as a gp120 antagonist suggests it likely interacts with a region critical for CD4 binding.

Interaction with Reverse Transcriptase

X-ray crystallography studies have provided detailed insights into the interaction of this compound with HIV-1 RT.[2][3] this compound binds to a novel pocket on the RT enzyme, distinct from the binding sites of many existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). A key feature of its inhibitory mechanism is its ability to bridge the deoxynucleoside triphosphate (dNTP) and NNRTI binding sites.[1][2] This bridging action is believed to lock the enzyme in an inactive conformation, preventing it from carrying out its DNA synthesis function.

The following diagram illustrates the binding of this compound to HIV-1 Reverse Transcriptase.

Caption: this compound bridges the dNTP and NNRTI binding sites of HIV-1 RT.

Quantitative Data

The antiviral activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | Virus Strain | Parameter | Value |

| Pseudovirus Neutralization | TZM-bl | HIV-1 HXB2 | IC50 | 89 nM |

| Multi-cycle Antiviral | MT-2 | HIV-1 | EC50 | 180 nM |

| Cytotoxicity | MT-2 | - | CC50 | 22.1 µM |

| Reverse Transcriptase Inhibition | - | HIV-1 RT | IC50 | < 5 µM |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | %F (Oral Bioavailability) |

| Rat | IV | 10 | - | 9.8 | - |

| Rat | PO | 10 | - | 8.19 | 6.7% |

| Dog | IV | 1 | 1230 | 20.0 | - |

| Dog | PO | 2 | 181 | 24.3 | 61% |

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)

This assay is used to determine the concentration of this compound required to inhibit 50% of viral entry (IC50).

Workflow:

Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.

Detailed Protocol:

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.[4][5]

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Virus Neutralization: The diluted compound is pre-incubated with a fixed amount of HIV-1 Env-pseudotyped virus for 1 hour at 37°C.[6]

-

Infection: The virus-compound mixture is then added to the TZM-bl cells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.[4][5]

-

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and Tat-mediated transcription, is measured using a luminometer.[7]

-

Data Analysis: The percentage of neutralization is calculated relative to virus control wells (no compound), and the IC50 value is determined by fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

Workflow:

Caption: Experimental workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Detailed Protocol:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with biotin (B1667282) or a radioisotope).[8][9]

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis by the RT enzyme.[8]

-

Detection: The amount of newly synthesized DNA is quantified. In a colorimetric assay, biotin-labeled DNA is captured on a streptavidin-coated plate and detected with an enzyme-linked antibody.[8] In a radioactive assay, the incorporation of a radiolabeled dNTP is measured.

-

Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[8]

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[10][11][12][13][14]

Detailed Protocol (General):

-

Animal Models: Studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species.[12]

-

Drug Administration: this compound is administered via intravenous (IV) and oral (PO) routes to assess both systemic clearance and oral bioavailability.[3]

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), area under the curve (AUC), and oral bioavailability (%F).[3]

Conclusion

This compound represents a significant advancement in the field of HIV-1 inhibitor research due to its novel dual mechanism of action. By targeting both viral entry and reverse transcription, it has the potential to be a highly effective antiretroviral agent with a reduced likelihood of resistance development. The quantitative data from in vitro and in vivo studies demonstrate its potency and favorable pharmacokinetic profile in preclinical models. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and development of this compound and other dual-action HIV-1 inhibitors. Further research is warranted to fully elucidate its binding interactions with gp120 and to assess its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. medkoo.com [medkoo.com]

- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 10. biotechfarm.co.il [biotechfarm.co.il]

- 11. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]

- 12. fda.gov [fda.gov]

- 13. parazapharma.com [parazapharma.com]

- 14. bioivt.com [bioivt.com]

NBD-14189: A Dual-Inhibitor of HIV-1 Entry and Reverse Transcription

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NBD-14189 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120, and as a reverse transcriptase (RT) inhibitor. This dual activity presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental evaluations.

Introduction

The management of HIV-1 infection has been revolutionized by combination antiretroviral therapy (cART), which has transformed a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant viral strains, long-term toxicities, and the need for lifelong adherence underscore the continuous need for novel therapeutic agents with distinct mechanisms of action. This compound represents a significant advancement in this area, acting on two critical and distinct stages of the HIV-1 lifecycle: viral entry and reverse transcription.[1][2]

Initially identified as a potent gp120 antagonist, further studies, including X-ray crystallography, revealed its ability to also bind to and inhibit HIV-1 reverse transcriptase.[1][2][3] this compound achieves this dual inhibition by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding sites of the enzyme.[1][2][3] This technical guide serves as a resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Mechanism of Action

This compound's antiviral activity stems from its ability to inhibit two key viral proteins:

-

HIV-1 gp120 Antagonism: this compound binds to the gp120 envelope glycoprotein, a critical component for viral entry into host cells.[4][5][6] This binding event is thought to interfere with the conformational changes in gp120 that are necessary for its interaction with the host cell receptors, CD4 and a coreceptor (CCR5 or CXCR4), thereby preventing the fusion of the viral and cellular membranes.

-

HIV-1 Reverse Transcriptase Inhibition: Uniquely, this compound also inhibits the enzymatic activity of HIV-1 reverse transcriptase.[1][2] X-ray crystallography has shown that it binds in a novel manner, bridging the dNTP and NNRTI binding pockets.[1][3] This mode of binding disrupts the polymerase activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.

References

NBD-14189: A Dual-Action Inhibitor of HIV-1 Reverse Transcriptase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: NBD-14189 has emerged as a potent anti-HIV-1 agent with a novel dual mechanism of action. Initially identified as an antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120, subsequent research has revealed its capacity to also inhibit HIV-1 Reverse Transcriptase (RT).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the reverse transcriptase inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its unique inhibitory mechanism.

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent inhibitory activity against HIV-1 in various assays. The following table summarizes the key quantitative data for this compound, including its efficacy in enzymatic and cell-based assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (RT Inhibition) | < 5 µM | Enzymatic Assay | [2] |

| IC50 (Antiviral) | 89 nM | Single-cycle (TZM-bl cells), HIV-1 HXB2 pseudovirus | [7][8][9] |

| IC50 (Antiviral) | 0.18 µM | Multi-cycle (MT-2 cells) | [7] |

| EC50 (Antiviral) | < 200 nM | Cellular Assays | [2][7][8] |

| CC50 (Cytotoxicity) | 21.9 µM | Single-cycle (TZM-bl cells) | [7] |

| CC50 (Cytotoxicity) | 22.1 µM | Multi-cycle (MT-2 cells) | [7] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Mechanism of Reverse Transcriptase Inhibition

This compound exhibits a unique mechanism of reverse transcriptase inhibition by bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the nucleoside reverse transcriptase inhibitor (NRTI) binding site.[1][2][3][4][5] This dual-site interaction is a novel approach to RT inhibition and is supported by X-ray crystallography data.[3][4][5][6] The binding of this compound extends into the NNRTI-binding pocket on one end and towards the polymerase active site and the nucleotide-binding site on the other.[3][4]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

The following sections detail the methodologies employed to characterize the reverse transcriptase inhibitory activity of this compound.

Reverse Transcriptase Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the polymerase activity of purified HIV-1 RT.

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).

-

Nucleotides: Radiolabeled or fluorescently labeled dTTP to monitor incorporation.

-

Procedure:

-

HIV-1 RT is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the template/primer and dNTP mix.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of incorporated nucleotide is quantified using methods like scintillation counting or fluorescence detection.

-

IC50 values are calculated by plotting the percentage of RT inhibition against the logarithm of the this compound concentration.

-

Cell-Based Antiviral Assays

These assays determine the efficacy of this compound in preventing HIV-1 replication in a cellular context.

-

Cell Lines:

-

TZM-bl cells: HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and β-galactosidase reporter genes. Used for single-cycle infectivity assays.

-

MT-2 cells: A human T-cell line highly susceptible to HIV-1 infection, used for multi-cycle replication assays.

-

-

Virus: Laboratory-adapted HIV-1 strains (e.g., HXB2) or pseudoviruses.

-

Procedure (Single-Cycle Assay with TZM-bl cells):

-

TZM-bl cells are seeded in 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

A fixed amount of HIV-1 is added to the wells.

-

After 48 hours of incubation, viral entry and replication are quantified by measuring luciferase activity or β-galactosidase expression.

-

IC50 values are determined from the dose-response curve.

-

-

Procedure (Multi-Cycle Assay with MT-2 cells):

-

MT-2 cells are infected with HIV-1 in the presence of varying concentrations of this compound.

-

The culture is maintained for several days to allow for multiple rounds of viral replication.

-

Viral replication is monitored by measuring p24 antigen levels in the culture supernatant using an ELISA.

-

IC50 values are calculated based on the reduction in p24 production.

-

Cytotoxicity Assays

These assays are crucial to determine the therapeutic index of the compound.

-

Cell Lines: The same cell lines used in the antiviral assays (e.g., TZM-bl, MT-2).

-

Reagents: Cell viability reagents such as MTS or CellTiter-Glo.

-

Procedure:

-

Cells are cultured with a range of concentrations of this compound for a period equivalent to the antiviral assay.

-

A cell viability reagent is added, and the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.

-

The CC50 value, the concentration at which cell viability is reduced by 50%, is calculated.

-

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of this compound in complex with HIV-1 RT, elucidating the precise binding mode.

-

Protein: Purified and crystallizable HIV-1 Reverse Transcriptase.

-

Ligand: this compound.

-

Procedure:

-

HIV-1 RT is co-crystallized with this compound.

-

Crystals are subjected to X-ray diffraction.

-

The resulting diffraction pattern is used to solve the three-dimensional structure of the RT-NBD-14189 complex.

-

The structure reveals the specific amino acid residues involved in the interaction and confirms the bridging of the NNRTI and NRTI sites. The Protein Data Bank (PDB) entry for the crystal structure of HIV-1 RT in complex with this compound is 7LPW.[3][6]

-

The following workflow illustrates the drug discovery and characterization process for this compound:

Conclusion

This compound represents a promising lead compound in the development of novel anti-HIV-1 therapeutics. Its dual-action mechanism, targeting both viral entry via gp120 and reverse transcription, offers a potential advantage in overcoming drug resistance. The unique bridging of the NNRTI and NRTI binding sites on the reverse transcriptase provides a new avenue for the design of next-generation RT inhibitors. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Ace Therapeutics [acetherapeutics.com]

- 9. This compound - Immunomart [immunomart.com]

NBD-14189: A Dual-Action HIV-1 Inhibitor Targeting Entry and Reverse Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-14189 is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a novel, dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120 and as a reverse transcriptase inhibitor. This dual functionality presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound, intended to serve as a technical resource for researchers in the field of virology and drug development.

Chemical Structure and Properties

This compound, systematically named N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide, is a complex heterocyclic molecule.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide | [1] |

| Chemical Formula | C18H16F4N4O2S | [1] |

| Molecular Weight | 428.41 g/mol | [1] |

| SMILES Code | NCC(NC(C1=CC=C(C2=CC(F)=C(C(F)(F)F)C=C2)N1)=O)C3=NC(CO)=CS3 | [1] |

| CAS Number | 2234273-72-2 | [2] |

Mechanism of Action

This compound exhibits a unique dual-inhibitory mechanism against HIV-1, targeting two critical stages of the viral lifecycle: entry into the host cell and reverse transcription of the viral RNA genome.

Inhibition of HIV-1 Entry via gp120 Antagonism

This compound acts as a potent HIV-1 entry antagonist by binding to the viral envelope glycoprotein gp120.[2][3] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor and subsequent coreceptor (CCR5 or CXCR4) engagement, thereby blocking the fusion of the viral and cellular membranes.

Inhibition of HIV-1 Reverse Transcriptase

In addition to its role as an entry inhibitor, this compound also directly inhibits the enzymatic activity of HIV-1 Reverse Transcriptase (RT).[4][5] Structural studies have revealed that this compound binds to a novel site on the RT enzyme, bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the nucleoside reverse transcriptase inhibitor (NRTI) binding site (the dNTP binding site).[5][6] This unique binding mode disrupts the polymerase activity of RT, preventing the conversion of the viral RNA genome into proviral DNA.

Preclinical Data

A summary of the key preclinical efficacy and pharmacokinetic data for this compound is presented below.

In Vitro Antiviral Activity

| Assay | Virus Strain | IC50 / EC50 | Reference |

| Antiviral Activity | HIV-1HXB2 pseudovirus | IC50: 89 nM | [2] |

| Antiviral Activity | - | EC50 < 200 nM | [2] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and dogs, demonstrating favorable properties for further development.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |

| Cmax | - | - | [1] |

| Tmax (h) | 0.08 | 8 | [1] |

| T1/2 (h) | 9.8 | 8.19 | [1] |

| Oral Bioavailability (%F) | - | 6.7 | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) | Reference |

| Oral Bioavailability (%F) | - | 61 | [2] |

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Antiviral Activity Assay (Cell-based ELISA)

This assay quantifies the ability of a compound to inhibit viral replication in a cell culture system.

Protocol:

-

Cell Seeding: Plate susceptible host cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene) in 96-well microplates.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: Add the compound dilutions to the cells, followed by the addition of a known amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication (typically 48-72 hours).

-

Quantification of Viral Replication: Lyse the cells and measure the level of a viral protein (e.g., p24 antigen by ELISA) or the activity of a reporter gene (e.g., luciferase).

-

Data Analysis: Plot the percentage of inhibition versus the compound concentration and determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using non-linear regression analysis.

Reverse Transcriptase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 Reverse Transcriptase.

Protocol:

-

Reaction Mixture Preparation: In a microplate, combine a buffered solution containing purified recombinant HIV-1 RT, a template-primer substrate (e.g., poly(rA)-oligo(dT)), and deoxyribonucleotide triphosphates (dNTPs), where one of the dNTPs is labeled (e.g., with a radioisotope or a non-radioactive tag).

-

Compound Addition: Add serial dilutions of this compound to the reaction wells.

-

Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period to allow for DNA synthesis.

-

Termination and Detection: Stop the reaction and quantify the amount of labeled dNTP incorporated into the newly synthesized DNA.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the RT activity (IC50).

Conclusion

This compound represents a significant advancement in the development of novel anti-HIV-1 agents. Its dual mechanism of action, targeting both viral entry and reverse transcription, offers the potential for increased potency and a higher genetic barrier to the development of drug resistance. The favorable preclinical data, including potent in vitro activity and promising pharmacokinetic profiles in animal models, warrant further investigation of this compound as a clinical candidate for the treatment of HIV-1 infection.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NBD-14189 Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continued development of novel antiretroviral agents that target distinct stages of the viral lifecycle. One of the most critical initial steps in HIV-1 infection is the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host T-cells.[1] This interaction initiates conformational changes in gp120, enabling subsequent binding to a coreceptor (CCR5 or CXCR4) and facilitating viral entry.[2] The CD4 binding site on gp120 is a highly conserved and vulnerable target for therapeutic intervention. NBD-14189 is a small molecule inhibitor that has shown promise as an HIV-1 entry inhibitor by targeting this critical site.[3] This technical guide provides a comprehensive overview of the this compound binding site on gp120, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

This compound: A Dual-Action Inhibitor

This compound is a potent antagonist of HIV-1 gp120.[3] Structural and functional studies have revealed that this compound and its analogs bind within the Phe43 cavity, a deep hydrophobic pocket within the CD4 binding site of gp120.[4][5] By occupying this cavity, this compound mimics the interaction of the Phe43 residue of the CD4 receptor, thereby competitively inhibiting the binding of CD4 to gp120 and preventing the initial step of viral attachment.[5]

Interestingly, further research has demonstrated that this compound possesses a dual inhibitory mechanism. In addition to its role as a gp120 antagonist, it also inhibits HIV-1 Reverse Transcriptase (RT) by bridging the NNRTI (non-nucleoside reverse transcriptase inhibitor) and NRTI (nucleoside reverse transcriptase inhibitor) binding sites.[3][4] This dual mode of action makes this compound a particularly interesting candidate for further drug development.

Quantitative Analysis of NBD Compound Activity

| Compound | HIV-1 Strain/Isolate | Assay Type | IC50 (µM) | Reference |

| NBD-14208 | Subtype B | Pseudovirus Assay | 2.2 | [5] |

| NBD-14208 | Subtype D | Pseudovirus Assay | 2.5 | [5] |

| NBD-14208 | Subtype A | Pseudovirus Assay | 2.9 | [5] |

| NBD-14208 | Subtype C | Pseudovirus Assay | 3.9 | [5] |

| NBD-14208 | Recombinant Viruses | Pseudovirus Assay | 2.9 - 3.9 | [5] |

| NBD-14208 | Overall Mean | Pseudovirus Assay | 3 ± 0.25 | [5] |

Experimental Protocols

Characterizing the binding of small molecules like this compound to viral proteins such as gp120 requires a combination of biophysical and molecular biology techniques. The following sections detail the methodologies for key experiments used to elucidate the binding site and affinity of NBD compounds.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[6][7][8]

Protocol:

-

Sample Preparation:

-

Express and purify recombinant HIV-1 gp120 core protein.

-

Synthesize and purify the this compound compound.

-

Prepare a precise, matched buffer solution for both the protein and the ligand to minimize heats of dilution. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both gp120 and this compound. A typical starting concentration for the protein in the sample cell is 10-50 µM, and the ligand in the syringe should be at least 10-fold higher.[6]

-

-

ITC Experiment:

-

Load the gp120 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of this compound into the gp120 solution while monitoring the heat released or absorbed.

-

A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is particularly useful for determining the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[9]

Protocol:

-

Sensor Chip Preparation:

-

Immobilize a capture molecule, such as an anti-His antibody or streptavidin, onto the surface of a sensor chip (e.g., a CM5 chip).

-

Inject purified, tagged (e.g., His-tagged) gp120 over the sensor surface to be captured by the immobilized molecule.

-

A reference flow cell should be prepared in parallel, either with an irrelevant protein or no protein, to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the gp120-coated and reference flow cells.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association and dissociation phases.

-

After each injection cycle, regenerate the sensor surface to remove the bound analyte, if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

Calculate the Kd from the ratio of kd to ka.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to introduce specific amino acid substitutions into a protein to investigate the role of individual residues in protein function, such as ligand binding.

Protocol:

-

Mutagenesis:

-

Design primers containing the desired mutation (e.g., for A204D or I424F in the gp120 gene).

-

Use a plasmid containing the wild-type gp120 gene as a template.

-

Perform polymerase chain reaction (PCR) with the mutagenic primers to generate the mutated plasmid.

-

Digest the parental, non-mutated DNA template using an enzyme such as DpnI.

-

Transform the mutated plasmid into competent E. coli cells for propagation.

-

-

Protein Expression and Purification:

-

Sequence the mutated plasmid to confirm the desired mutation.

-

Express the mutant gp120 protein in a suitable expression system (e.g., mammalian cells).

-

Purify the mutant protein using standard chromatography techniques.

-

-

Functional Analysis:

-

Use the purified mutant gp120 in binding assays (ITC or SPR) with this compound to determine if the mutation affects the binding affinity.

-

Alternatively, generate pseudoviruses carrying the mutant gp120 envelope protein and perform infectivity assays in the presence of this compound to assess changes in the IC50 value.

-

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule at atomic resolution. Co-crystallization of this compound with gp120 can provide a detailed view of the binding site and the specific molecular interactions.

Protocol:

-

Complex Formation and Crystallization:

-

Prepare a highly pure and concentrated solution of the gp120-NBD-14189 complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).

-

Optimize the conditions that produce diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known gp120 structure as a search model.

-

Build the model of the gp120-NBD-14189 complex into the electron density map and refine the structure to obtain a high-resolution model.

-

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

HIV-1 Entry and Inhibition by this compound

The following diagram illustrates the initial steps of HIV-1 entry into a host cell and the mechanism by which this compound inhibits this process.

Caption: HIV-1 entry mechanism and this compound inhibition.

Experimental Workflow for Characterizing this compound Binding to gp120

This diagram outlines a logical workflow for the experimental characterization of the this compound binding site on gp120.

Caption: Workflow for this compound and gp120 binding analysis.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a dual mechanism of action. Its ability to target the highly conserved Phe43 cavity within the gp120 CD4 binding site makes it an attractive candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug developers to further investigate the molecular interactions of this compound and to design next-generation inhibitors with improved potency and broader neutralizing activity against diverse HIV-1 strains. A thorough understanding of the binding site and the molecular determinants of affinity is crucial for the rational design of new antiretroviral therapies that can overcome the challenges of viral resistance and contribute to the global fight against HIV/AIDS.

References

- 1. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. criver.com [criver.com]

- 10. path.ox.ac.uk [path.ox.ac.uk]

The Discovery and Development of NBD-14189: A Dual-Action HIV-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NBD-14189 has emerged as a promising anti-HIV-1 agent distinguished by its novel dual-action mechanism, targeting both viral entry and reverse transcription. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. The rational design, structure-activity relationship (SAR) studies, and preclinical evaluation of this compound underscore its potential as a next-generation therapeutic candidate in the fight against HIV-1.

Introduction

The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the development of novel therapeutic agents that can overcome the limitations of current antiretroviral therapies, such as drug resistance and long-term toxicity. This compound is a small molecule inhibitor that has been rationally designed and optimized from a series of phenyl-1H-pyrrole-carboxamide derivatives. A significant breakthrough in its development was the discovery of its dual-inhibitory function: it not only acts as an entry inhibitor by targeting the gp120 envelope glycoprotein (B1211001) but also inhibits the viral reverse transcriptase (RT) enzyme.[1][2] This dual mechanism of action presents a high barrier to the development of viral resistance.

Discovery and Lead Optimization

The development of this compound originated from structure-based lead optimization efforts aimed at improving the antiviral potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of earlier compounds in the NBD series. These compounds were designed to mimic the interaction of the host cell's CD4 receptor with the HIV-1 gp120 glycoprotein, specifically by binding to the highly conserved Phe43 cavity on gp120. Through iterative cycles of rational design, chemical synthesis, and antiviral evaluation, this compound was identified as a lead candidate with a significantly improved selectivity index and broad-spectrum activity against a diverse panel of HIV-1 clinical isolates.

Mechanism of Action

This compound exhibits a unique dual mechanism of action against HIV-1, targeting two critical stages of the viral life cycle: entry and reverse transcription.

Inhibition of Viral Entry

This compound functions as an HIV-1 entry inhibitor by binding to the envelope glycoprotein gp120. This binding event allosterically prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step for viral entry.

Inhibition of Reverse Transcriptase

Intriguingly, this compound was also found to inhibit HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[3] X-ray crystallography studies have revealed that this compound binds to a novel site on the RT enzyme, bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the deoxynucleoside triphosphate (dNTP) binding site.[4] This unique binding mode obstructs the polymerase activity of RT.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its antiviral activity, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Assay Type | Cell Line | Virus Strain | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Single-Cycle | TZM-bl | HIV-1 HXB2 pseudo | 89 nM (0.089 µM) | 21.9 µM | 246 | [5] |

| Multi-Cycle | MT-2 | Not Specified | 0.18 µM | 22.1 µM | 122.8 | [5] |

| Cell-Cell Fusion | TZM-bl | Not Specified | 9.4 µM | Not Specified | Not Applicable | [5] |

| In Vitro Efficacy | Human PBMCs | Not Specified | 0.38 µM (163 ng/mL) | Not Specified | Not Specified | [6] |

| Reverse Transcriptase | N/A | N/A | < 5 µM | Not Specified | Not Applicable | [3] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (h*ng/mL) | Oral Bioavailability (%F) | Reference |

| Rat | IV | 10 | 0.08 | Not Specified | 9.8 | Not Specified | N/A | [7] |

| Rat | PO | 10 | 8 | Not Specified | 8.19 | Not Specified | 6.7 | [7] |

| Dog | IV | Not Specified | Not Specified | Not Specified | 20.0 | 3130 | N/A | [1] |

| Dog | PO | Not Specified | Not Specified | Not Specified | 24.3 | 3820 | 61 | [1] |

Table 3: In Vivo Efficacy in SCID-hu Thy/Liv Mice

| Dose (mg/kg/day) | Mean Plasma Cmax (ng/mL) | Mean Plasma Trough (ng/mL) | Antiviral Effect | Reference |

| 30 | 147 | 17 | Statistically significant reduction in HIV RNA | [1] |

| 100 | 1055 | 92 | Statistically significant reduction in HIV RNA | [1] |

| 300 | 2713 | 590 | Reduction in HIV RNA and p24 similar to TDF/FTC | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Single-Cycle Neutralization Assay (TZM-bl cells)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against a single round of HIV-1 infection.

-

Cell Preparation: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are seeded in 96-well plates and cultured overnight.

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Virus Incubation: Env-pseudotyped viruses are incubated with the diluted compound for a specified period.

-

Infection: The virus-compound mixture is added to the TZM-bl cells. DEAE-Dextran is often included to enhance infectivity.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.

-

Lysis and Luminescence Reading: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in the presence of the compound compared to the virus-only control is used to calculate the percent inhibition.

Multi-Cycle Antiviral Assay (MT-2 cells)

This assay assesses the ability of a compound to inhibit multiple rounds of viral replication.

-

Cell Preparation: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are prepared.

-

Infection and Treatment: MT-2 cells are infected with a replication-competent HIV-1 strain in the presence of varying concentrations of this compound.

-

Incubation: The cultures are incubated for several days to allow for multiple rounds of viral replication.

-

Endpoint Measurement: The antiviral effect is determined by measuring the inhibition of virus-induced cytopathic effects (syncytia formation) or by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA.

HIV-1 Reverse Transcriptase Enzymatic Assay

This assay directly measures the inhibitory activity of a compound against the HIV-1 RT enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is typically radiolabeled or fluorescently tagged), and the HIV-1 RT enzyme.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. A reduction in DNA synthesis in the presence of the compound indicates inhibition of RT activity.

Preclinical Development

Pharmacokinetic studies of this compound have been conducted in rats and dogs.[1][7] The compound exhibited favorable half-life and excellent oral bioavailability in dogs (61%). In the SCID-hu Thy/Liv mouse model, this compound was well-tolerated and demonstrated a dose-dependent reduction in HIV-1 replication.[1] These promising preclinical data support the further development of this compound as a potential anti-HIV-1 therapeutic.

Conclusion

This compound represents a significant advancement in the field of HIV-1 inhibitor development. Its unique dual mechanism of action, targeting both viral entry and reverse transcription, offers a compelling strategy to combat drug resistance. The compound has demonstrated potent in vitro antiviral activity, favorable pharmacokinetic properties in preclinical animal models, and in vivo efficacy. Further investigation and clinical development of this compound and its analogs are warranted to fully realize their therapeutic potential in the management of HIV-1 infection.

References

- 1. hanc.info [hanc.info]

- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

NBD-14189: A Dual-Action Inhibitor of HIV-1 Entry and Replication

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NBD-14189 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual-action mechanism. It potently inhibits viral entry by targeting the envelope glycoprotein (B1211001) gp120 and also suppresses viral replication by inhibiting the reverse transcriptase (RT) enzyme. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development efforts in the field of HIV-1 therapeutics.

Mechanism of Action

This compound exerts its antiviral activity through a dual-pronged attack on the HIV-1 lifecycle.

Inhibition of HIV-1 Entry

This compound functions as a CD4-mimetic, binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120 known as the Phe43 cavity. This binding event interferes with the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral entry process. By occupying this pocket, this compound prevents the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.

dot

Caption: HIV-1 entry pathway and inhibition by this compound.

Inhibition of Reverse Transcriptase

In addition to blocking viral entry, this compound also targets the HIV-1 reverse transcriptase (RT), a key enzyme responsible for converting the viral RNA genome into DNA.[1][2] this compound uniquely bridges the deoxynucleoside triphosphate (dNTP) and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the RT enzyme.[2][3] This dual-site interaction effectively locks the enzyme in an inactive conformation, preventing the polymerization of viral DNA and halting the replication process.[2][3]

dot

Caption: this compound inhibition of HIV-1 Reverse Transcriptase.

Quantitative Data

The following tables summarize the in vitro antiviral potency and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| HIV-1 HXB2 | Single-round infectivity | TZM-bl | 0.089 | >100 | >1123 | [1] |

| Panel of 53 Env-pseudotyped viruses | Single-round infectivity | TZM-bl | Low micromolar range | Not specified | Not specified | [4] |

| Mutant Pseudovirus (A204D) | Not specified | Not specified | 5-fold increase vs WT | Not specified | Not specified | [3] |

| Mutant Pseudovirus (I424F) | Not specified | Not specified | 7-fold increase vs WT | Not specified | Not specified | [3] |

| HIV-1 RT (in vitro) | Enzymatic Assay | N/A | <5 | N/A | N/A | [1] |

WT: Wild Type

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference |

| Rat | IV | 10 | Not specified | 0.08 | 9.8 | N/A | [3] |

| Rat | PO | 10 | Not specified | 8 | 8.19 | 6.7 | [3] |

| Dog | IV | 1 | Not specified | Not specified | 20.0 | N/A | [3] |

| Dog | PO | 2 | Not specified | Not specified | 24.3 | 61.0 | [3] |

| SCID-hu Mouse | PO (twice daily) | 30 | 147 | 2 | Not specified | Not specified | [3] |

| SCID-hu Mouse | PO (twice daily) | 100 | 1055 | 2 | Not specified | Not specified | [3] |

| SCID-hu Mouse | PO (twice daily) | 300 | 2713 | 2 | Not specified | Not specified | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Half-life; IV: Intravenous; PO: Oral.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Single-Round HIV-1 Infectivity Assay (TZM-bl Assay)

This assay measures the ability of this compound to inhibit the entry of single-round infectious, Env-pseudotyped HIV-1 particles into TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes.

dot

Caption: Workflow for the TZM-bl infectivity assay.

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium.

-

Inhibitor Addition: Remove the culture medium from the TZM-bl cells and add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium only as a no-drug control.

-

Virus Addition: Add 50 µL of Env-pseudotyped HIV-1 virus (at a predetermined optimal dilution) to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Substrate Addition: After incubation, remove 100 µL of the medium from each well. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well and incubate for 2 minutes at room temperature to allow for cell lysis.

-

Luminescence Measurement: Transfer 150 µL of the cell lysate to a 96-well black solid plate and measure the luminescence using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (no inhibitor). The IC50 value, the concentration of inhibitor that reduces viral infection by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block HIV-1 Env-mediated fusion between two different cell populations: effector cells expressing the HIV-1 envelope glycoprotein and target cells expressing CD4 and co-receptors.

Protocol:

-

Cell Preparation:

-

Effector Cells: Co-transfect 293T cells with plasmids encoding the HIV-1 Env glycoprotein and a reporter gene (e.g., Tat).

-

Target Cells: Use TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.

-

-

Assay Setup:

-

Plate TZM-bl target cells in a 96-well white-walled plate and incubate overnight.

-

On the day of the assay, detach the Env-expressing effector cells using a non-enzymatic cell dissociation solution.

-

-

Inhibitor and Cell Co-culture:

-

Add serial dilutions of this compound to the wells containing the TZM-bl cells.

-

Add the effector cells to the wells containing the target cells and inhibitor.

-

-

Fusion Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

-

Signal Detection: Add a luciferase substrate to the wells and measure the luminescence. Fusion between an effector cell and a target cell will result in the transfer of the Tat protein, which will activate the luciferase reporter gene in the TZM-bl cell.

-

Data Analysis: Calculate the percentage of fusion inhibition relative to the control wells without any inhibitor. Determine the IC50 value as described for the infectivity assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro enzymatic assay measures the direct inhibitory effect of this compound on the polymerase activity of recombinant HIV-1 reverse transcriptase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of dNTPs, including biotin-labeled dUTP and digoxigenin-labeled dUTP.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reverse transcription reaction.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.

-

Capture and Detection:

-

Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled newly synthesized DNA.

-

Wash the plate to remove unincorporated nucleotides and the enzyme.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

-

-

Signal Measurement: Measure the absorbance of the wells using a microplate reader. The absorbance is proportional to the amount of newly synthesized DNA.

-

Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion

This compound represents a promising class of HIV-1 inhibitors with a novel dual-action mechanism that targets both viral entry and replication. Its ability to inhibit two distinct and essential stages of the viral lifecycle may offer a higher barrier to the development of drug resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate and optimize this compound and related compounds as potential next-generation anti-HIV-1 therapeutics.

References

- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

NBD-14189: A Technical Guide to its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14189 is a novel small molecule that has demonstrated potent antiviral activity, primarily characterized against the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, with a focus on its dual-target mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Based on currently available scientific literature, the antiviral activity of this compound has been exclusively documented against HIV-1.

Core Antiviral Activity: Anti-HIV-1 Efficacy

This compound exhibits a unique dual-inhibitory mechanism against HIV-1, targeting both the viral envelope glycoprotein (B1211001) gp120 and the reverse transcriptase (RT) enzyme.[1][2][3] This dual action is significant as it targets two distinct and critical stages of the HIV-1 life cycle: entry and replication.

Mechanism of Action

-

gp120 Antagonist: this compound acts as a potent HIV-1 entry antagonist by binding to the viral envelope glycoprotein gp120.[4][5] This binding action likely interferes with the conformational changes required for the virus to attach to and enter host cells.

-

Reverse Transcriptase Inhibition: In addition to its role as an entry inhibitor, this compound also demonstrates antiviral activity by inhibiting the HIV-1 Reverse Transcriptase (RT).[1][2][3] X-ray crystallography has confirmed its binding to HIV-1 RT.[1][2] The compound bridges the dNTP and non-nucleoside RT inhibitor (NNRTI)-binding sites, thereby inhibiting the polymerase activity of the enzyme.[1][3]

The signaling pathway and mechanism of action of this compound against HIV-1 are visualized in the diagram below.

References

- 1. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of NBD-14189: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of NBD-14189, a novel dual-action inhibitor targeting both HIV-1 entry and reverse transcription. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development of this compound.

Core Efficacy Data

This compound has demonstrated potent antiviral activity against HIV-1 in various in vitro settings. The compound acts as an antagonist to the HIV-1 envelope glycoprotein (B1211001) gp120 and also inhibits the viral reverse transcriptase.[1][2][3] This dual mechanism of action presents a promising avenue for the development of new antiretroviral therapies.

Quantitative analysis of this compound's antiviral potency has been conducted using different assays and viral strains. The following tables summarize the key efficacy data available for this compound and a related compound, NBD-14168, for comparison.

Table 1: In Vitro Antiviral Activity of this compound and NBD-14168 against HIV-1NL4-3 in PHA-stimulated Human PBMCs

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 0.23 ± 0.04 | >100 | >435 |

| NBD-14168 | 0.41 ± 0.05 | >100 | >244 |

| BMS-626529 | 0.02 ± 0.003 | >100 | >5000 |

Data sourced from studies in phytohaemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[4]

Table 2: Additional Reported In Vitro Efficacy of this compound

| Assay Type | Virus Strain | Metric | Value |

| Pseudovirus Assay | HIV-1HXB2 | IC50 | 89 nM[5] |

| Antiviral Assay | - | EC50 | < 200 nM[5] |

| Mutant Pseudovirus Assay | HIV-1HXB-2 (A204D) | IC50 Increase | 5-fold[2][4] |

| Mutant Pseudovirus Assay | HIV-1HXB-2 (I424F) | IC50 Increase | 7-fold[2][4] |

Mechanism of Action: A Dual-Pronged Attack

This compound exhibits a unique dual-inhibitory mechanism.[2][3] Primarily identified as a gp120 antagonist, it binds to the viral envelope protein, interfering with the entry of the virus into the host cell.[1][5] Furthermore, crystallographic studies have revealed that this compound also binds to the HIV-1 reverse transcriptase.[2][3] It achieves this by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites, thereby inhibiting the polymerase activity of the enzyme.[2]

Experimental Protocols

The following section details the methodology for the in vitro antiviral assays used to characterize this compound.

In Vitro Antiviral Assay in PHA-stimulated PBMCs

This assay evaluates the inhibitory activity of compounds against HIV-1 replication in primary human cells.

1. Cell Preparation:

-

Cryopreserved peripheral blood mononuclear cells (PBMCs) from at least six donors are thawed.

-

Cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 5 U/mL of human recombinant interleukin-2 (B1167480) (rIL-2).

-

The cells are stimulated with phytohaemagglutinin (PHA).[2]

2. Viral Inoculation:

-

The stimulated PBMCs are inoculated in bulk with HIV-1 (e.g., HIV-1NL4-3) at a multiplicity of infection (MOI) of 0.001.

-

The inoculation is carried out for 2 hours at 37 °C.[2]

3. Compound Treatment and Culture:

-

After inoculation, the cells are washed and plated in 96-well plates.

-

Serial dilutions of this compound or other test compounds are added to the wells.

-

The plates are incubated for 7 days.

4. Endpoint Analysis:

-

After the incubation period, the supernatant is collected.

-

The amount of HIV-1 p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of viral replication.[2]

-

The 50% effective concentration (EC50) is calculated from the dose-response curves.

5. Cytotoxicity Assay:

-

A parallel assay is conducted to determine the cytotoxicity of the compounds.

-

Uninfected, PHA-stimulated PBMCs are cultured with the same serial dilutions of the compounds.

-

Cell viability is assessed using a standard method, such as the CellTiter-Glo® luminescent cell viability assay, to determine the 50% cytotoxic concentration (CC50).

References

- 1. medkoo.com [medkoo.com]

- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols for NBD-14189: A Dual-Action HIV-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of NBD-14189, a potent HIV-1 antagonist. This compound exhibits a dual mechanism of action, inhibiting both viral entry by binding to the gp120 envelope glycoprotein (B1211001) and reverse transcription by targeting the HIV-1 reverse transcriptase enzyme.[1][2] This document outlines detailed methodologies for key in vitro and in vivo assays to evaluate the efficacy and mechanism of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for the in vitro antiviral activity and cytotoxicity of this compound.

| Assay Type | Cell Line | Parameter | Value (µM) | Virus Strain |

| Single-Cycle Infectivity Assay | TZM-bl | IC50 | 0.089 | HIV-1 HXB2 pseudovirus |

| Multi-Cycle Infectivity Assay | MT-2 | IC50 | 0.18 | HIV-1 HXB2 |

| Cytotoxicity Assay | TZM-bl | CC50 | 21.9 | N/A |

| Cytotoxicity Assay | MT-2 | CC50 | 22.1 | N/A |

| Cell-Cell Fusion Assay | TZM-bl & HL2/3 | IC50 | 9.4 | HIV-1 Env-expressing cells |

Table 1: Summary of in vitro activity of this compound. Data compiled from publicly available information.[3]

Signaling Pathway and Mechanism of Action

This compound's dual-action mechanism is a key attribute for its potent anti-HIV-1 activity. It disrupts two critical stages of the viral life cycle: entry into the host cell and reverse transcription of the viral RNA genome.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Single-Cycle HIV-1 Infectivity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of a single round of HIV-1 infection using TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells

-

HIV-1 pseudovirus (e.g., HXB2)

-

This compound stock solution (in DMSO)

-

Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol Workflow:

References

- 1. SCID-hu mice: a model for studying disseminated HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of HIV infection in AZT-treated SCID-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SCID-hu mouse: a small animal model for HIV infection and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NBD-14189 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14189 is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120 and as a reverse transcriptase inhibitor.[1][2][3] This dual activity makes this compound a compound of significant interest in antiviral research and drug development. These application notes provide detailed protocols for the use of this compound in common cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Data Presentation

The following tables summarize the quantitative data for this compound's bioactivity in various cell lines.

| Cell Line | Assay Type | Parameter | Value (µM) |

| TZM-bl | Single-cycle antiviral assay | EC50 | 0.089 |

| MT-2 | Multi-cycle antiviral assay | EC50 | 0.18 |

| TZM-bl | Cytotoxicity assay | CC50 | 21.9 |

| MT-2 | Cytotoxicity assay | CC50 | 22.1 |

Table 1: Antiviral Activity and Cytotoxicity of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 428.41 g/mol ), dissolve 4.28 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

Cell Viability (Cytotoxicity) Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound using a tetrazolium-based assay (e.g., MTT, MTS) or a resazurin-based assay.

Materials:

-

Target cells (e.g., TZM-bl, MT-2, or PBMCs)

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates (opaque-walled for luminescence/fluorescence-based assays)

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Solubilization buffer (for MTT assay)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and stabilize.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells and medium containing the same final concentration of DMSO as the test wells (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

-

Incubate for the recommended time (typically 2-4 hours).

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve fitting software.

Anti-HIV-1 Activity Assay in TZM-bl Cells

This assay quantifies the antiviral activity of this compound by measuring the reduction in HIV-1 infection in TZM-bl reporter cells.[4][5] TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells

-

Complete culture medium (DMEM with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., pseudovirus or laboratory-adapted strain)

-

This compound stock solution (10 mM in DMSO)

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well white, solid-bottom tissue culture plates

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

On the day of the assay, prepare serial dilutions of this compound in complete culture medium.

-

Pre-incubate the serially diluted this compound with an equal volume of HIV-1 virus stock (at a predetermined optimal dilution) for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include virus-only control wells and cell-only (no virus) control wells.